
Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazole, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Thiazole derivatives are prominent in medicinal chemistry due to their structural similarity to components of vitamins and amino acids. They are often explored for their potential as therapeutic agents .
Antimicrobial Activity: Thiazoles have been studied for their efficacy against bacteria and fungi, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This compound could be part of new treatments for infections where traditional antibiotics fail.
Anticancer Properties: Some thiazoles show promise in inhibiting tumor growth and proliferation. Research into derivatives like Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate may lead to novel anticancer medications .
Agriculture
In agriculture, thiazole compounds are utilized for their bioactive properties.
Pesticides and Fungicides: Thiazoles can act as precursors for agents that protect crops from pests and diseases. Their application in developing new pesticides and fungicides is of significant interest .
Environmental Science
Thiazole derivatives are also relevant in environmental science.
Biodegradation: The structural components of thiazoles may be designed to enhance biodegradability, reducing environmental impact .
Pollution Remediation: Research into thiazoles includes their use in the breakdown of pollutants, potentially aiding in environmental clean-up efforts .
Biochemistry
In biochemistry, the role of thiazoles extends to fundamental processes.
Enzyme Inhibition: Thiazoles can act as inhibitors for specific enzymes, making them useful tools in studying metabolic pathways and disease mechanisms .
Protein Synthesis: As analogs of amino acids, thiazoles like Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate could influence protein synthesis, offering insights into protein engineering .
Material Science
Thiazoles contribute to the development of new materials.
Organic Semiconductors: The electronic properties of thiazoles make them candidates for organic semiconductor materials, which are used in a variety of electronic devices .
Dyes and Pigments: Due to their chromatic properties, thiazoles are used in creating dyes and pigments for industrial applications .
Chemical Synthesis
Thiazoles serve as key intermediates in chemical synthesis.
Synthetic Building Blocks: They are used to construct larger, more complex molecules for various chemical applications, including pharmaceuticals and agrochemicals .
Catalysis: Certain thiazole derivatives are explored as catalysts in chemical reactions, potentially improving efficiency and selectivity .
Mécanisme D'action
Target of Action
It is known that this compound is a derivative ofglycine , an amino acid . Amino acids and their derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
It is known that amino acid derivatives can influence various biological processes, including the secretion of anabolic hormones, energy metabolism, and neurotransmission .
Biochemical Pathways
As a glycine derivative, it may be involved in pathways related to protein synthesis, neurotransmission, and energy metabolism .
Result of Action
As a glycine derivative, it may have effects on protein synthesis, neurotransmission, and energy metabolism .
Propriétés
IUPAC Name |
ethyl 2-[[2-[[5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S2/c1-2-25-14(24)7-18-13(23)9-27-16-21-20-15(28-16)19-12(22)8-26-11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROCPCJOBIQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

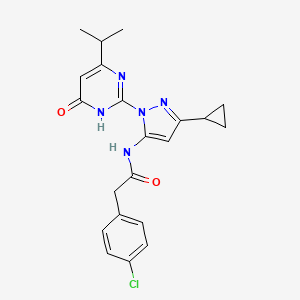
![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)
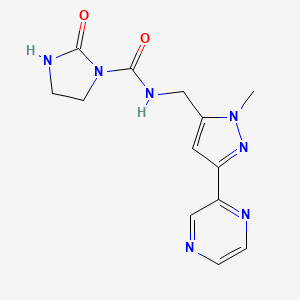
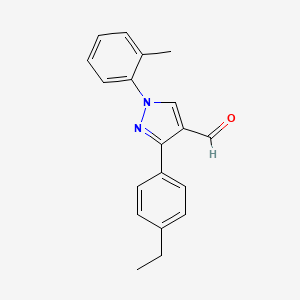
![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)
![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)
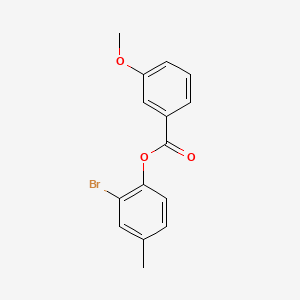
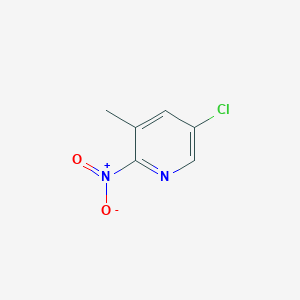
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea](/img/structure/B2882345.png)
![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2882347.png)
![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)
![(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2882349.png)